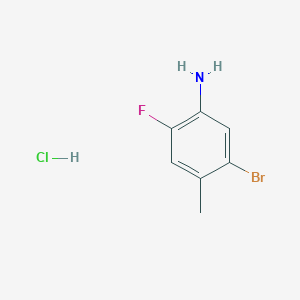

6-Bromo-7-fluoro-1H-indazole

説明

“6-Bromo-7-fluoro-1H-indazole” is a compound that belongs to the class of nitrogen-containing heterocyclic compounds known as indazoles . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazole derivatives bear a variety of functional groups and display versatile biological activities . Numerous methods have been developed to construct these heterocycles with better biological activities . For instance, a series of novel 4-bromo-1H-indazole derivatives were developed aiming to identify new and safe compounds .

Molecular Structure Analysis

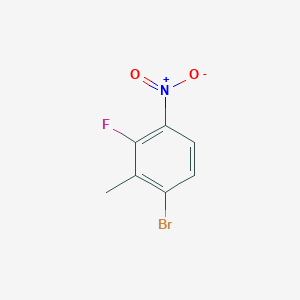

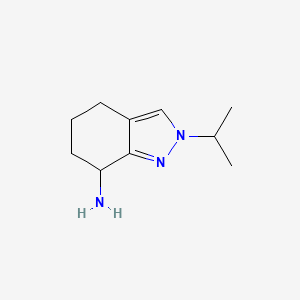

The molecular formula of “6-Bromo-7-fluoro-1H-indazole” is C7H4BrFN2 . It contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The synthesis of 1H-indazoles from aminohydrazones with an intramolecular ligand-free palladium-catalyzed C-H amination reaction has been reported .

Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-7-fluoro-1H-indazole” is 215.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are 213.95419 g/mol . The topological polar surface area is 28.7 Ų .

科学的研究の応用

Inhibition Effects on Lactoperoxidase Activity

The study by Köksal and Alım (2018) explores the inhibitory effects of various indazole derivatives, including 6-Bromo-7-fluoro-1H-indazole, on bovine milk lactoperoxidase (LPO), an enzyme with significant antimicrobial properties. Indazole compounds, known for their wide range of biological activities, exhibited strong inhibitory effects on LPO, which is crucial for immune system functioning and used across industries for its antimicrobial benefits. This research emphasizes the potential impact of indazole derivatives on biological systems and industries reliant on LPO's antimicrobial functions (Köksal & Alım, 2018).

Pharmacological Properties Influence by Fluorination

Wasilewska et al. (2014) investigated the effect of fluorination on the pharmacological properties of selective α2-adrenoceptor agonists, highlighting compounds such as 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole. The study found that fluorination, particularly at the C-7 position, significantly impacted hypotensive and bradycardic activities, pointing to the nuanced role of fluorine substitution in modulating drug efficacy and selectivity (Wasilewska et al., 2014).

Anticancer Activity

Research by Hoang et al. (2022) on 6-aminoindazole derivatives, including modifications with bromo and fluoro substituents, demonstrated significant anticancer activity across various human cancer cell lines. This study underscores the potential of 6-Bromo-7-fluoro-1H-indazole derivatives as promising candidates for the development of new anticancer agents, highlighting their efficacy in inhibiting the proliferation of cancer cells while exhibiting low toxicity toward normal cells (Hoang et al., 2022).

Safety And Hazards

将来の方向性

Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on the development of novel indazole derivatives with improved safety and efficacy profiles.

特性

IUPAC Name |

6-bromo-7-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHIIJDLVALCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-fluoro-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)